molecular formula C18H21NO6 B11206953 Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206953
M. Wt: 347.4 g/mol
InChI Key: CQGXEXDVPWYEDB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, particularly in cardiovascular research as a calcium channel blocker.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. It acts by binding to the L-type calcium channels, inhibiting calcium influx into cells, which leads to vasodilation and reduced blood pressure. This mechanism is particularly relevant in its application as a cardiovascular drug.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Known for its high vascular selectivity and used in managing hypertension.

Uniqueness: 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl group enhances its lipophilicity and potential binding affinity to molecular targets, making it a valuable compound in research and therapeutic applications.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO6/c1-19-9-12(17(20)24-4)16(13(10-19)18(21)25-5)11-6-7-14(22-2)15(8-11)23-3/h6-10,16H,1-5H3

InChI Key

CQGXEXDVPWYEDB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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